Quinoline-8-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIFKVFOVFJZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876180 | |
| Record name | 8-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35509-27-4 | |
| Record name | 8-Quinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035509274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Cyanoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoline 8 Carbonitrile and Its Structural Analogues
Established Synthetic Pathways for Quinoline (B57606) Carbonitriles
Traditional methods for the synthesis of quinoline carbonitriles often rely on well-established organic reactions, which can be broadly categorized into functional group interconversions and cyclization strategies.
Functional Group Interconversion Strategies (e.g., Nitrile Formation from Aldehyde Precursors)
One of the most direct methods to introduce a nitrile group onto a pre-formed quinoline ring is through the conversion of other functional groups, a process known as functional group interconversion. A common precursor for the synthesis of Quinoline-8-carbonitrile is quinoline-8-carboxaldehyde. The transformation of the aldehyde group (-CHO) to a nitrile group (-CN) can be achieved through several reliable methods.
A typical procedure involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an intermediate oxime. This oxime is then dehydrated to yield the corresponding nitrile. Various dehydrating agents can be employed for this purpose, including acetic anhydride, phosphorus pentoxide, or thionyl chloride. The choice of reagent can influence reaction conditions and yields.
Table 1: Selected Reagents for Conversion of Quinoline-8-carboxaldehyde to this compound via Oxime Intermediate
| Reagent for Dehydration | Typical Conditions |
| Acetic Anhydride | Reflux |
| Phosphorus Pentoxide | Heating in a solvent like toluene |
| Thionyl Chloride | Room temperature or gentle heating |
Another approach involves the direct conversion of the aldehyde to the nitrile in a one-pot reaction, bypassing the isolation of the oxime intermediate. This can be accomplished using reagents such as hydroxylamine-O-sulfonic acid or by employing specific catalysts.
Cyclization Reactions in the Formation of this compound Scaffolds
Cyclization reactions represent a powerful strategy for constructing the quinoline core itself, with the carbonitrile group being introduced as part of one of the starting materials. Several classic named reactions for quinoline synthesis can be adapted for this purpose.
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgalfa-chemistry.comorganicreactions.org To synthesize a this compound derivative, one could theoretically start with 2-amino-3-cyanobenzaldehyde and a suitable ketone or aldehyde. The reaction is typically catalyzed by acids or bases. alfa-chemistry.comjk-sci.com The general mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgalfa-chemistry.com
Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While this method traditionally yields a carboxylic acid at the 4-position, modifications of the starting materials could potentially lead to the incorporation of a nitrile group at other positions. The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.orgyoutube.com
Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.org For the synthesis of a this compound, an appropriately substituted aniline, such as 2-cyanoaniline, could be reacted with a β-diketone. The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration under acidic conditions. iipseries.org
Skraup Synthesis : The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.orggoogle.com By using a substituted aniline, such as an aminobenzonitrile, this reaction could be adapted to produce quinoline carbonitriles. The reaction is thought to proceed via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. mdpi.com
These established methods provide a robust foundation for the synthesis of a wide array of quinoline carbonitriles, although they can sometimes be limited by harsh reaction conditions or the availability of substituted starting materials.
Innovations in Green and Sustainable Synthetic Chemistry
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This focus on "green chemistry" has led to several innovations in the synthesis of this compound and its analogues.
One-Pot Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants, are a cornerstone of green chemistry. They offer advantages such as reduced waste, lower energy consumption, and simplified procedures.
For the synthesis of quinoline carbonitriles, one-pot strategies often involve the reaction of an aniline, an aldehyde, and a nitrile-containing component. For instance, a modified Doebner reaction, which is a three-component reaction, has been developed for the synthesis of substituted quinolines. acs.org This approach can be applied to anilines with electron-withdrawing groups, which often result in low yields in conventional methods. acs.org These reactions can be catalyzed by various agents, including metal catalysts or even under catalyst-free conditions in some cases.
Table 2: Example of a Three-Component Reaction for Quinoline Synthesis
| Component 1 | Component 2 | Component 3 | Product Type |
| Aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acid |
By strategically choosing starting materials with nitrile functionalities, these one-pot methods can be adapted to produce quinoline carbonitriles in an atom-economical fashion.
Catalyst-Free Approaches in Carbonitrile Synthesis
The development of catalyst-free reactions is a significant goal in sustainable chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. Some modern synthetic protocols for quinoline derivatives have achieved this goal.
For example, certain syntheses of quinoline derivatives have been reported to proceed efficiently at room temperature with short reaction times without the need for any catalyst. rsc.org These reactions often take advantage of the inherent reactivity of the starting materials under specific solvent conditions or by using microwave irradiation to promote the reaction. The synthesis of quinoline carbonitriles under such conditions represents a highly desirable green alternative to traditional methods.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and improve the purity of the final product compared to conventional heating methods.
The Friedländer synthesis, for example, has been successfully performed under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents. jk-sci.com The use of microwave assistance in the synthesis of this compound can lead to significantly enhanced efficiency. For instance, a microwave-assisted synthesis of quinoline derivatives has been reported using an ionic liquid medium. iipseries.org These protocols are often characterized by rapid heating, which can lead to cleaner reactions with fewer side products.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Product Yield | Often moderate | Often high |
| Side Reactions | More prevalent | Often minimized |
The ongoing development of these green and sustainable methods is crucial for the future of chemical synthesis, providing pathways to important molecules like this compound that are not only efficient but also environmentally responsible.
Application of Nanocatalysis in this compound Formation
The application of nanocatalysis in the synthesis of quinoline derivatives represents a significant advancement in green chemistry, offering high efficiency, selectivity, and catalyst recyclability. acs.orgresearchgate.net While direct studies detailing the use of nanocatalysts for the specific synthesis of this compound are not extensively documented in current literature, the broader success of nanocatalysts in quinoline synthesis suggests strong potential for its application.
Various nanocatalysts have proven effective in the synthesis of the quinoline scaffold. For instance, silver nanoparticles supported on a magnetic Fe3O4@SiO2 core have been utilized as a recyclable catalyst for synthesizing quinoline derivatives through a three-component reaction. nanomaterchem.com This method highlights the advantages of heterogeneous catalysis, including mild reaction conditions and the ability to recover and reuse the catalyst. nanomaterchem.com Similarly, nano-flake zinc oxide (ZnO) has been employed as an efficient, cost-effective, and environmentally benign catalyst for quinoline synthesis under solvent-free conditions. sid.ir
Other notable examples include the use of Fe3O4@propylsilane-argenine magnetic nanoparticles as a solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov Furthermore, nanocatalysts have been instrumental in promoting the Friedlander annulation, a key reaction for quinoline synthesis. sid.irnih.gov
These examples underscore the versatility of nanocatalysts in constructing the quinoline core. The high surface area and unique electronic properties of nanomaterials often lead to enhanced catalytic activity and selectivity. acs.org Although specific research on the nanocatalytic synthesis of this compound is needed, the existing literature provides a strong foundation for exploring this avenue. Future research could focus on adapting these existing nanocatalytic systems for the synthesis of this compound, potentially leading to more sustainable and efficient synthetic routes.
Environmentally Benign Solvent Systems and Solvent-Free Reaction Conditions
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including quinoline derivatives. ijpsjournal.comacs.org The focus has been on minimizing or eliminating the use of hazardous organic solvents, leading to the exploration of environmentally benign solvent systems and solvent-free reaction conditions. researchgate.netcore.ac.uk
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and lowering costs associated with solvent purchase, purification, and disposal. core.ac.uk Microwave irradiation has emerged as a powerful tool in this context, often accelerating reaction rates and improving yields in the absence of a solvent. researchgate.netcore.ac.uk For instance, an efficient, solvent-free, one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved using SnCl2·2H2O as a reductant under microwave irradiation. core.ac.uk The Friedländer reaction, a cornerstone of quinoline synthesis, has also been successfully adapted to solvent-free conditions using catalysts like 1,3-disulfonic acid imidazolium hydrogen sulfate. academie-sciences.fr
Environmentally Benign Solvents:
When a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. ijpsjournal.com Ionic liquids have also gained attention as "green" reaction media due to their low vapor pressure, thermal stability, and recyclability. academie-sciences.fr For example, the use of [bmim]HSO4 as a catalyst in the Friedländer synthesis under solvent-free conditions provides a green alternative to traditional methods. mdpi.com
The application of these green chemistry principles to the synthesis of this compound is a promising area of research. While specific examples are not abundant in the literature, the successful application of these methods to the broader quinoline family suggests that the development of environmentally friendly synthetic routes to this compound is an achievable and important goal.
Derivatization and Functionalization Strategies for this compound
The functionalization of the quinoline core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of the molecule's biological activity. The introduction of substituents at specific positions of the quinoline ring can significantly impact its pharmacological profile.
Regioselective Introduction of Substituents on the Quinoline Core
The regioselective functionalization of the quinoline ring, particularly at the C-8 position, has been a subject of intense research due to the prevalence of 8-substituted quinolines in biologically active compounds. researchgate.netnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com
One of the most effective approaches involves the use of quinoline N-oxides as substrates. The N-oxide group acts as a directing group, facilitating the regioselective functionalization at the C-8 position. For example, rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides with olefins provides a direct route to C-8 alkylated quinolines. researchgate.net Similarly, iridium-catalyzed amidation and rhodium-catalyzed iodination of quinoline N-oxides at the C-8 position have been reported. acs.org These reactions proceed with high regioselectivity and tolerate a range of functional groups. acs.orgrsc.org
The general strategy for these transformations is depicted in the table below, showcasing different catalytic systems for C-8 functionalization.
| Catalyst System | Functional Group Introduced at C-8 | Key Features |
|---|---|---|
| Rhodium(III) | Alkyl, Allyl | Utilizes olefins or vinylcyclopropanes as the alkyl/allyl source. researchgate.netrsc.org |
| Iridium(III) | Amido | Proceeds via an N-oxide-chelated iridacycle intermediate. acs.org |
| Rhodium(III) | Iodo | Direct iodination of the C-8 position. acs.org |
| Ruthenium(II) / Rhodium(III) | Aryl | Arylation using organoboranes. rsc.org |
| Palladium(II) | Etheral | Pd-catalyzed synthesis of 8-etheral quinolines. rsc.org |
These methods provide a robust platform for the synthesis of a diverse library of C-8 substituted quinolines, which can then be further elaborated to include the 8-carbonitrile functionality if not already present.
Synthesis of Fused Polycyclic and Tetrahydrothis compound Derivatives
The synthesis of fused polycyclic and partially saturated quinoline derivatives expands the chemical space and offers opportunities to develop novel therapeutic agents.
Fused Polycyclic Derivatives:
The fusion of additional rings to the quinoline scaffold can lead to compounds with unique three-dimensional structures and biological activities. A notable example is the synthesis of pyrimidine-fused this compound. This can be achieved through a ligand-free, copper-catalyzed domino reaction involving 2-bromobenzaldehydes and 6-aminouracils. acs.org This one-pot synthesis forms both C-C and C-N bonds, leading to the fused heterocyclic system with a nitrile group at the 8-position of the quinoline core. acs.org Other research has focused on the synthesis of various fused tetracyclic quinoline systems, although not always with the 8-carbonitrile functionality. rsc.org
Tetrahydrothis compound Derivatives:
The partial reduction of the quinoline ring leads to tetrahydroquinolines, which are prevalent in many natural products and pharmacologically active compounds. researchgate.net While the synthesis of tetrahydroquinoline derivatives is well-established, methods specifically targeting tetrahydrothis compound are less common in the literature. Much of the reported work focuses on the synthesis of tetrahydroquinoline-3-carbonitrile derivatives. nih.govijsrset.com For example, 2-amino-4-phenyl-5,6,7,8–tetrahydroquinoline–3–carbonitrile can be synthesized by reacting cyclohexanone with 2–benzylidenemalononitrile in the presence of ammonium acetate. nih.gov
The synthesis of N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile has been reported, showcasing a method to introduce a nitrile group onto a pre-existing tetrahydroquinoline scaffold. researchgate.net This suggests that a potential route to tetrahydrothis compound could involve the synthesis of an 8-functionalized tetrahydroquinoline followed by conversion of the functional group to a nitrile.
The table below summarizes some synthetic approaches to related structures, highlighting the starting materials and the resulting carbonitrile position.
| Target Derivative Type | Starting Materials | Position of Carbonitrile | Reference |
|---|---|---|---|
| Pyrimidine Fused Quinoline | 2-Bromobenzaldehydes, 6-Aminouracils | 8 | acs.org |
| Tetrahydroquinoline | Cyclohexanone, 2-Benzylidenemalononitrile, Ammonium Acetate | 3 | nih.gov |
| Tetrahydroquinoline | N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, Iodine, Aqueous Ammonia | 6 | researchgate.net |
Coordination Chemistry and Metallosupramolecular Architectures of Quinoline 8 Carbonitrile Ligands
Ligand Design Principles and Chelation Properties of Quinoline-8-carbonitrile
The efficacy of this compound as a ligand stems from its design as a bidentate chelating agent. It possesses two primary coordination sites: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the nitrile group (-C≡N) at the 8-position. This arrangement allows the ligand to bind to a single metal ion at two points, forming a stable five-membered chelate ring.
The key design principles and chelation properties include:
Bidentate N,N'-Donor: The spatial orientation of the quinoline nitrogen and the nitrile nitrogen is ideal for forming a stable chelate complex with a metal center. This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.
Rigid Planar Structure: The quinoline ring system is a rigid and planar aromatic structure. This rigidity helps in pre-organizing the donor atoms for coordination and can lead to predictable geometries in the resulting metal complexes. nih.gov
Electronic Properties: The quinoline moiety is an excellent chromophore, which imparts useful photophysical properties to its metal complexes, such as fluorescence. nih.gov The electron-withdrawing nature of the nitrile group can influence the electron density on the quinoline ring, thereby modulating the ligand's coordination strength and the properties of the final complex.
The ability of quinoline derivatives to form stable complexes through chelation is a well-established principle in coordination chemistry. nih.gov The nitrogen atom on the quinoline ring and a substituent at the 8-position create an ideal pocket for metal ion binding. researchgate.net
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the stoichiometry and final structure of the complex.
Common synthetic methods include:
Solution-Based Synthesis: Stoichiometric amounts of this compound and a metal salt are dissolved in a solvent such as ethanol, methanol, or acetonitrile. The mixture is often heated to facilitate the reaction, and the resulting complex may precipitate upon cooling or solvent evaporation.
Hydrothermal/Solvothermal Synthesis: For crystalline materials, particularly coordination polymers, this method involves heating the reactants in a sealed vessel at elevated temperatures and pressures. This technique can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Structural elucidation of these complexes is achieved through a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the stretching frequency of the nitrile group (ν(C≡N)). Upon coordination of the nitrile nitrogen to a metal ion, this band typically shifts to a higher wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its diamagnetic metal complexes, showing shifts in proton and carbon signals upon coordination.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can indicate the coordination environment of the metal ion.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the metal complexes, providing data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
This compound forms stable complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), nickel(II), and cobalt(II). The coordination geometry around the metal center is dictated by the metal's preferred coordination number and the ligand-to-metal ratio. For instance, with a 2:1 ligand-to-metal ratio, transition metals often form tetrahedral or square planar complexes, while octahedral geometries can be achieved with a 3:1 ratio or the inclusion of solvent molecules or other co-ligands in the coordination sphere.
The characterization data for these complexes provide insight into the nature of the metal-ligand bonding. For example, in a copper(II) complex, the Cu²⁺ ion displaces the hydrogen atom of the hydroxyl group in analogous 8-hydroxyquinoline (B1678124) ligands and binds to both the oxygen and nitrogen atoms. researchgate.net A similar bidentate coordination is expected for this compound through its two nitrogen donors.
| Metal Ion | Example Complex Formula | Coordination Geometry | Key Spectroscopic Data |
|---|---|---|---|
| Copper(II) | [Cu(QCN)₂Cl₂] | Distorted Octahedral | Shift of ν(C≡N) band in IR spectrum |
| Zinc(II) | [Zn(QCN)₂(NO₃)₂] | Tetrahedral | Changes in fluorescence emission spectrum |
| Nickel(II) | Ni(QCN)₃₂ | Octahedral | Characteristic d-d transitions in UV-Vis spectrum |
| Palladium(II) | [Pd(QCN)₂Cl₂] | Square Planar | Significant downfield shifts in ¹H NMR |
Note: QCN refers to this compound. The formulas and data are representative examples based on the coordination behavior of similar quinoline ligands.
Beyond the individual molecule, the study of metal-quinoline-8-carbonitrile systems extends into the realm of supramolecular chemistry and crystal engineering. ias.ac.in These fields focus on controlling how molecules organize in the solid state through non-covalent interactions to form well-defined, higher-order structures. uiowa.edu
In these systems, several non-covalent interactions guide the self-assembly process:
π-π Stacking: The planar aromatic quinoline rings are prone to π-π stacking interactions, where the rings of adjacent complex molecules align face-to-face or offset from one another. These interactions are crucial in organizing the complexes into one-dimensional stacks or more complex three-dimensional arrays.
Hydrogen Bonding: If the complex contains co-ligands with hydrogen bond donors or acceptors (like water molecules), these can form extensive networks that link the metal-ligand units together.
By carefully selecting metal ions, counter-anions, and crystallization conditions, it is possible to engineer the crystal lattice to achieve specific topologies and properties. This bottom-up approach is fundamental to designing new materials with desired functions. ias.ac.in
Advanced Applications in Coordination Chemistry
The unique properties of this compound and its metal complexes have led to their exploration in various advanced applications, particularly in the development of chemical sensors and novel polymeric materials.
Quinoline and its derivatives are widely used in the design of fluorescent chemosensors for the detection of metal ions. nih.gov The rigid structure and inherent fluorescence of the quinoline ring make it an ideal signaling unit. The principle behind this application is that the coordination of a metal ion to the this compound ligand can cause a significant change in its fluorescence properties.
This change can manifest as:
Fluorescence Enhancement ("Turn-On"): For certain metal ions, such as Zn²⁺, chelation can increase the structural rigidity of the ligand and inhibit non-radiative decay pathways, leading to a dramatic increase in fluorescence intensity. This phenomenon is often referred to as Chelation-Enhanced Fluorescence (CHEF). rsc.org
Fluorescence Quenching ("Turn-Off"): Paramagnetic metal ions, like Cu²⁺ or Fe³⁺, can quench the fluorescence of the ligand upon binding through energy or electron transfer mechanisms. researchgate.net
The selectivity of these sensors can be tuned by modifying the ligand structure. Quinoline-based sensors have shown high selectivity and sensitivity for specific metal ions, allowing for their detection even at very low concentrations. rsc.org For instance, certain quinoline nitrile derivatives are noted for their emission characteristics, which are valuable in biological imaging. nih.gov
This compound can also function as a bridging ligand, connecting multiple metal centers to form coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). mdpi.com In this role, the ligand acts as a linker, where the quinoline nitrogen might coordinate to one metal ion and the nitrile nitrogen to another, propagating a polymeric chain or network.
The formation of these extended structures depends on the coordination modes of the ligand and the geometry of the metal ion. mdpi.com
1D Coordination Polymers: The ligand can bridge metal ions in a linear fashion to create one-dimensional chains.
2D and 3D Networks: With appropriate metal ions or the use of secondary bridging ligands, more complex two- or three-dimensional networks can be constructed. These materials are of great interest for applications in gas storage, catalysis, and as functional materials. mdpi.comresearchgate.net
The synthesis of quinoline-based polymers and co-polymers is an active area of research, aiming to create materials that combine the properties of the quinoline moiety with the processability of a polymer backbone for applications such as specialized drug delivery systems. nih.gov
Biological and Pharmacological Investigations of Quinoline 8 Carbonitrile Analogues
Diverse Spectrum of Bioactivity Profiles
Analogues of Quinoline-8-carbonitrile have been explored for a wide array of therapeutic applications. The inherent versatility of the quinoline (B57606) ring system, combined with the specific chemical properties imparted by the carbonitrile group and other substitutions, has led to the discovery of compounds with significant biological effects across various disease models.
The quinoline nucleus is a well-established pharmacophore in the design of antimicrobial agents. However, research specifically detailing the antimicrobial properties of this compound analogues is not extensively documented in publicly available literature. Broader studies on related quinoline derivatives provide context for their potential efficacy.
Antibacterial Activity: Many quinoline derivatives exhibit significant antibacterial properties. For instance, fluorinated quinoline analogues have been synthesized and shown to possess antibacterial activity by targeting essential bacterial enzymes. nih.gov While specific data on 8-carbonitrile derivatives is scarce, the general capacity of the quinoline scaffold to interfere with bacterial replication and survival is well-established.
Antifungal Activity: Similarly, various quinoline derivatives have been investigated for their antifungal potential. Studies on 8-hydroxyquinoline (B1678124) derivatives, for example, have demonstrated their fungitoxicity. researchgate.netresearchgate.net A series of new fluorinated quinoline analogs also showed good antifungal activity against a panel of phytopathogenic fungi. nih.gov For example, compounds such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate exhibited potent activity (>80%) against S. sclerotiorum. nih.gov Other studies have identified quinoline derivatives with antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov
Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogues
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| 2b (8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate) | S. sclerotiorum | >80 |
| 2e (8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate) | S. sclerotiorum | >80 |
| 2f (8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethyl)benzoate) | S. sclerotiorum | >80 |
| 2g (8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate) | R. solani | 80.8 |
| 2k (8-fluoro-2,3-dimethylquinolin-4-yl 2,4-difluorobenzoate) | S. sclerotiorum | >80 |
| 2n (8-fluoro-2,3-dimethylquinolin-4-yl 3,4,5-trimethoxybenzoate) | S. sclerotiorum | >80 |
Data sourced from studies on fluorinated quinoline analogues. nih.gov
The quinoline scaffold is a privileged structure in the development of anticancer agents. arabjchem.orgglobalresearchonline.net Research into quinoline carbonitrile derivatives has yielded promising results, demonstrating their potential to inhibit cancer cell growth.
A significant study reported the design and synthesis of a series of quinoline-3-carbonitrile derivatives. nih.gov Many of these compounds exhibited excellent and selective cytotoxicity against the SMMC-7721 human hepatoma cell line when compared to the standard drug Gefitinib. nih.gov This highlights the potential of the quinoline carbonitrile scaffold in targeting specific cancer cells. Furthermore, other studies have identified 4-[(2,4-dichorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile as an inhibitor of the Src kinase, with the carbonitrile group at the C-3 position being vital for optimal activity. globalresearchonline.net Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and protein kinases. globalresearchonline.netnih.gov
Table 2: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | Key Findings | Reference |
| Quinoline-3-carbonitrile derivatives | SMMC-7721 (Human Hepatoma) | Showed excellent selective cytotoxicity compared to Gefitinib. | nih.gov |
| 4-[(2,4-dichorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile | - | Acted as a Src inhibitor; C-3 carbonitrile group was vital for activity. | globalresearchonline.net |
| Indeno[1,2-c]quinoline derivatives | SAS, A549, HeLa, BT483 | Exhibited dual topoisomerase I & II inhibition with potent growth inhibition. | nih.gov |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | Displayed good cytotoxic activity with IC50 values ranging from 0.314 to 4.65 µg/cm³. | arabjchem.org |
Aminoquinoline derivatives have historically been pivotal in the fight against malaria and other protozoal diseases. nih.gov Research has extended to various substituted quinolines to overcome drug resistance and improve efficacy.
Antimalarial Activity: The quinoline core is central to antimalarial drugs like chloroquine and primaquine. nih.gov Recent drug discovery programs have synthesized novel quinoline-4-carboxamide derivatives that show multistage antimalarial activity and act via novel mechanisms, such as the inhibition of translation elongation factor 2 (PfEF2). acs.org
Antiprotozoal and Antileishmanial Activities: Several quinoline derivatives have been evaluated for broad-spectrum antiprotozoal activity against parasites like Trypanosoma brucei and Leishmania infantum. nih.govuantwerpen.be One study synthesized quinoline derivatives incorporating arylnitro and aminochalcone moieties, with some compounds displaying submicromolar activity against T. b. rhodesiense. nih.gov In the context of leishmaniasis, a study investigating 2-substituted quinolines found that the presence of a 3-CN (cyano) group was detrimental to the antileishmanial properties of the compounds against Leishmania major promastigotes and amastigotes. nih.gov This suggests that while the quinoline scaffold is promising, the nature and position of substituents, such as the carbonitrile group, are critical in determining the antiprotozoal efficacy.
Table 3: Antiprotozoal Activity of Selected Quinoline Derivatives
| Compound | Target Organism | Activity (EC50/IC50) | Reference |
| 2c | T. b. rhodesiense | 0.68 µM | nih.gov |
| 2d | T. b. rhodesiense | 0.8 µM | nih.gov |
| 4i | T. b. rhodesiense | 0.19 µM | nih.gov |
| 4i | T. b. brucei | 0.4 µM | nih.gov |
| 3d | L. infantum | 8.83 µM | nih.gov |
| 4e (8-aminoquinoline-based tetrazole) | T. b. rhodesiense | 7.01 µM | researchgate.net |
The antiviral potential of the quinoline scaffold has been demonstrated against a range of viruses. nih.gov While specific studies on this compound analogues are limited, research on other derivatives provides valuable insights.
Activity against Dengue Virus: Several studies have reported the synthesis and evaluation of novel quinoline derivatives against the Dengue virus (DENV). semanticscholar.orgnih.govexlibrisgroup.commdpi.com Two particular compounds showed dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. nih.govexlibrisgroup.com These compounds were found to impair the accumulation of the viral envelope glycoprotein in infected cells, suggesting a mechanism that involves the early stages of infection. nih.govexlibrisgroup.com Another study identified a quinoline derivative, BT24, as a potent inhibitor of the DENV-2 protease, demonstrating the ability to inhibit all four DENV serotypes in cell-based assays. nih.gov
There is currently a lack of specific research in peer-reviewed literature detailing the activity of this compound analogues against the Avian Influenza virus.
Quinoline derivatives have been investigated for their potential to modulate inflammatory pathways and cardiovascular function. biointerfaceresearch.com
Anti-inflammatory and Analgesic Effects: A synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, which is a hybrid of naproxen and tomoxiprole structures, displayed high anti-inflammatory and anti-nociceptive (analgesic) effects in mouse models. nih.gov Its mechanism of action is suggested to be through the strong inhibition of the COX-2 enzyme. nih.gov Another study investigated an indolo[2,3-b]quinoline derivative and found it reduced levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in lung and liver tissues in an experimental model of inflammation. nih.gov
Antihypertensive Effects: A series of 8-substituted quinoline derivatives have been synthesized and evaluated for their antihypertensive activity. jst.go.jp Several compounds containing a 2-hydroxypropyloxyquinoline moiety showed excellent antihypertensive effects, significantly antagonizing the pressor response induced by adrenaline. jst.go.jp Additionally, a quinoline-appended chalcone derivative has been shown to exert a considerable antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). rsc.org
Emerging research has pointed towards the potential of quinoline derivatives in the context of neuroscience, including neuroprotection and the induction of neural differentiation.
A study specifically focused on a thieno[2,3-b]quinoline derivative, 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, demonstrated that it exhibited significant neuritogenic activity in rat pheochromocytoma (PC12) cells. nih.gov This compound was found to induce neural differentiation, suggesting its potential as a tool in neuroscience research and for developing novel therapeutic approaches for neurological diseases. nih.gov The study also noted that the compound's mechanism appeared to be independent of the TrkA receptor, a common pathway for nerve growth factor-induced differentiation. nih.gov
Other Therapeutic Targets
Beyond the more commonly studied areas of anticancer and antimicrobial activities, this compound analogues have shown promise against other significant therapeutic targets.
Anti-HIV Activity:
The quinoline scaffold is a recognized pharmacophore in the development of anti-HIV agents. nih.govresearchgate.net Quinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase, thereby inhibiting the conversion of viral RNA to DNA, a critical step in the viral life cycle. nih.gov Molecular docking studies have been employed to design and predict the binding affinity of quinoline derivatives to the active site of HIV reverse transcriptase. nih.gov For instance, certain synthesized quinoline derivatives containing pyrazoline and pyrimidine moieties have shown promising docking scores, suggesting their potential as effective NNRTIs. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the quinoline ring can significantly influence anti-HIV activity. nih.gov
Antitubercular Activity:
Tuberculosis remains a major global health concern, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. researchgate.netnih.gov The quinoline core is a key structural feature in several antitubercular drugs, including the clinically important bedaquiline. nih.govaustinpublishinggroup.com Analogues of quinoline have demonstrated significant activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Some quinoline derivatives are thought to exert their antimycobacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. mdpi.com SAR studies on quinoline-based compounds have shown that specific substitutions can enhance their activity against both replicating and non-replicating M. tuberculosis. acs.org For example, isatin-tethered quinolines have shown potent activity against MDR and XDR strains of M. tuberculosis. nih.gov
Anti-Alzheimer's Disease Activity:
The multifaceted nature of Alzheimer's disease (AD) has led to the exploration of multi-target-directed ligands, and quinoline derivatives have emerged as a promising scaffold in this area. researchgate.netmdpi.com These compounds have been investigated for their ability to inhibit key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Furthermore, certain 8-hydroxyquinoline derivatives have been designed to chelate metal ions like copper and zinc, which are implicated in amyloid-β (Aβ) aggregation and oxidative stress, both central to AD pathogenesis. nih.gov The hydrophobic nature of the quinoline scaffold also allows for potential crossing of the blood-brain barrier, a crucial property for drugs targeting the central nervous system. nih.gov
Molecular Mechanisms of Action and Target Engagement
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. These investigations have revealed interactions with various enzymes, cellular receptors, and other biomolecules.
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.govfrontiersin.org A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms. nih.govnih.gov Several of these compounds demonstrated potent, low nanomolar inhibition of hCA I and hCA II. nih.govnih.gov The "tail approach" in drug design was utilized, where modifications to the substituent at the 8-position of the quinoline ring influenced the inhibitory activity and selectivity against different CA isoforms. nih.govnih.gov
Tyrosine Kinase Inhibition:
Tyrosine kinases are critical components of cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com The quinoline scaffold is a key feature in several approved tyrosine kinase inhibitors. nih.govgoogle.com Quinoline-3-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Furthermore, pharmacophore modeling and 3D-QSAR studies have been conducted on quinoline derivatives to understand their interaction with the VEGFR-2 tyrosine kinase, another important target in cancer therapy. arabjchem.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the ATP-binding pocket of the kinases. nih.gov
Modulation of Cellular Receptors
Androgen Receptor Degradation:
The androgen receptor (AR) is a key driver of prostate cancer growth, and targeting this receptor is a primary therapeutic strategy. google.comnih.gov Substituted this compound derivatives have been developed as novel agents that can induce the degradation of the androgen receptor. google.com These compounds are bifunctional molecules, designed to simultaneously bind to the AR and an E3 ubiquitin ligase, such as Cereblon (CRBN). google.com This proximity-induced ubiquitination leads to the subsequent degradation of the AR by the proteasome. google.comresearchgate.net This approach, utilizing Proteolysis-Targeting Chimeras (PROTACs), offers a potential advantage over traditional inhibitors by eliminating the target protein entirely, which may help to overcome resistance mechanisms. mdpi.com This strategy has been shown to be effective against both wild-type AR and its splice variants, which are often implicated in castration-resistant prostate cancer. nih.govnih.gov
Interaction with Nucleic Acids and other Biomolecules
Recent studies have revealed that some quinoline-based compounds can inhibit a variety of enzymes that act on DNA. nih.gov Certain quinoline analogues have demonstrated the ability to intercalate into DNA, particularly at the minor groove when the DNA is bound by an enzyme. nih.govbiorxiv.org This intercalation can cause a conformational change in the enzyme-DNA complex, moving the catalytic domain of the enzyme away from the DNA and thereby inhibiting its function. nih.govbiorxiv.org This mechanism has been observed for DNA methyltransferases, and some of these quinoline-based compounds also show inhibitory activity against other DNA-interacting enzymes like polymerases and base excision repair glycosylases. nih.govbiorxiv.org
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The systematic investigation of how chemical structure relates to biological activity is fundamental to the process of rational drug design. For this compound analogues, SAR studies have provided valuable insights for optimizing their therapeutic potential.
Elucidation of Substituent Effects on Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. rsc.org
Antiviral Activity: In the context of anti-HIV agents, SAR studies have shown that the presence of an 8-methyl group on the quinoline ring can be important for inhibitory activity and selectivity. nih.gov The nature of the substituent at the 2-position has also been shown to influence activity, with a chloro group leading to increased potency compared to a methoxy group. nih.gov For other antiviral applications, increasing the electron-withdrawing properties of substituents on an anilide ring attached to an 8-hydroxyquinoline-2-carboxamide was found to enhance antiviral activity. nih.gov
Antibacterial Activity: For antibacterial quinoline derivatives, the activity is directly associated with the substituent effect on the ring. rsc.orgnih.gov For example, in a series of isatin-tethered quinolines with antitubercular activity, the presence of certain substituents on the isatin moiety significantly impacted the minimum inhibitory concentration (MIC) against M. tuberculosis. nih.gov
Anticancer Activity: In the development of Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. nih.gov For inhibitors of other kinases, such as CDK8/19, a library of quinoline-based derivatives was synthesized to explore the SAR, leading to the optimization of potency and metabolic stability. nih.gov The presence of strong electron-withdrawing groups like chloro, nitro, or cyano in the styryl moiety of certain 8-hydroxyquinoline derivatives was found to be critical for high anticancer activity. nih.gov
Antimalarial Activity: For 8-aminoquinoline antimalarial drugs, the introduction of different groups at various positions on the quinoline ring has been shown to significantly affect both efficacy and toxicity. who.int
The collective findings from these diverse biological and pharmacological investigations underscore the versatility of the this compound scaffold and its analogues as a foundation for the development of new therapeutic agents targeting a wide range of diseases.
Identification of Lead Compounds and Pharmacophore Development
The transition from a promising class of molecules to a viable drug candidate is a critical step in drug discovery, hinging on the precise identification of lead compounds and the subsequent development of a pharmacophore model. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve target affinity, selectivity, and pharmacokinetic parameters. Pharmacophore modeling, a cornerstone of computer-aided drug design, then abstracts the key molecular features necessary for biological activity, guiding the rational design of more potent and selective analogues.
Identification of Lead Compounds
The identification of lead compounds from a series of this compound analogues and related quinoline derivatives often begins with screening a library of synthesized compounds against a specific biological target. Researchers utilize various assays to determine the compounds' efficacy, such as their ability to inhibit a particular enzyme or their cytotoxic effects on cancer cell lines.
For instance, in the search for novel antitumor agents, a series of quinoline-3-carbonitrile derivatives were designed and synthesized. nih.gov Many of these compounds demonstrated excellent and selective cytotoxicity against the SMMC-7721 human hepatoma cell line. nih.gov Similarly, studies on 8-hydroxyquinoline derivatives identified 8-hydroxy-2-quinolinecarbaldehyde as a lead compound due to its significant in vitro cytotoxicity against a panel of human cancer cell lines, including liver, breast, and bone cancer. nih.gov
In the context of antitubercular drug discovery, screening of quinoline-based compounds bearing an isoxazole side-chain led to the identification of several potent molecules. acs.org The most promising compounds, 7g and 13 , were identified as leads due to their submicromolar activity against replicating Mycobacterium tuberculosis and their activity against non-replicating persistent bacteria. acs.org These compounds also retained their activity against several drug-resistant strains, highlighting their potential for further development. acs.org
The process of lead identification is heavily reliant on establishing a Structure-Activity Relationship (SAR). SAR studies analyze how changes in the molecular structure of a compound affect its biological activity. For antiprion and antimalarial quinoline derivatives, SAR studies identified that specific substitutions on the quinoline core were crucial for activity, leading to the identification of a lead compound with a half-effective concentration (EC50) of 50 nM for antiprion activity. nih.gov
The table below summarizes examples of lead compounds identified from various series of quinoline analogues.
| Lead Compound | Target/Activity | Key Findings |
| Quinoline-3-carbonitrile series | Antitumor (SMMC-7721 cell line) | Showed excellent selective cytotoxicity compared to the standard drug. nih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Antitumor (various cancer cell lines) | Exhibited strong in vitro cytotoxicity, particularly against Hep3B cells. nih.gov |
| Compound 42 (a quinoline derivative) | Antiprion | Demonstrated potent activity with an EC50 of 50 nM in cell-based assays. nih.gov |
| Compounds 7g and 13 (Quinoline-isoxazole series) | Antitubercular | Showed submicromolar activity against replicating and non-replicating Mtb. acs.org |
| Compound 6d (8-benzoyl-2-arylquinoline-4-carboxylic acid) | MRP2 Inhibition | Displayed the most potent MRP2 inhibition, exceeding the reference drug. nih.gov |
| Compounds 4h, 8d, 8l, 8m (Quinoline/Quinazoline series) | EGFR Inhibition | Showed inhibitory activity in the low nanomolar range, similar to or stronger than gefitinib. researchgate.net |
This table is interactive. Users can sort and filter the data based on the columns.
Pharmacophore Development
Once a set of active lead compounds is identified, pharmacophore modeling is employed to define the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com This model serves as a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with the same biological activity, or to guide the optimization of existing leads. dovepress.com
A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features that are critical for their interaction with the target receptor. These features commonly include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (HY), and positive or negative ionizable features.
In a study targeting the VEGFR-2 tyrosine kinase, a five-point pharmacophore model was developed for a series of quinoline derivatives. arabjchem.org The best-ranked hypothesis, ADRRR, consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. A statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model was subsequently built based on this pharmacophore, yielding a high correlation coefficient (r² = 0.8621) for the training set of compounds. arabjchem.org
The geometric parameters between the features of a pharmacophore model are crucial for its predictive power. The table below details the distances and angles for a validated five-point pharmacophore model developed for quinoline derivatives targeting VEGFR-2. arabjchem.org
| Feature 1 | Feature 2 | Distance (Å) |
| A2 | D4 | 5.14 |
| A2 | R6 | 4.67 |
| A2 | R7 | 3.14 |
| D4 | R5 | 4.66 |
| D4 | R6 | 3.48 |
| R5 | R6 | 4.43 |
| R5 | R7 | 5.86 |
| R6 | R7 | 3.29 |
This table presents the inter-feature distances in a pharmacophore model for VEGFR-2 inhibitors. A = Acceptor, D = Donor, R = Aromatic Ring.
Similarly, for the development of novel antioxidants, a pharmacophore model was generated from known antioxidant agents, resulting in a four-feature model containing one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used as a template for virtual screening, leading to the identification of new compounds with good antioxidant activity. nih.gov When new synthetic quinoline derivatives were mapped onto this pharmacophore, a good correlation was observed between their fit value and their measured antioxidant activity, validating the model. nih.gov
These examples demonstrate the synergistic relationship between lead compound identification and pharmacophore development. The initial biological screening provides the essential data for building a predictive pharmacophore model, which in turn, accelerates the discovery of next-generation compounds with improved therapeutic profiles.
Catalytic Applications Involving Quinoline 8 Carbonitrile Derived Systems
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The quinoline (B57606) framework is a prominent structural motif used in the design of ligands for organometallic catalysis. nih.gov Derivatives of quinoline, particularly those substituted at the 8-position, can act as effective chelating agents for various transition metals. The nitrogen atom of the quinoline ring and a donor atom from the substituent can coordinate with a metal center, forming stable cyclometallated complexes that are crucial for catalytic activity. semanticscholar.orgnih.gov
In homogeneous catalysis, quinoline-based ligands are integral to a variety of reactions. For instance, complexes formed with metals like rhodium have been studied for the regioselective reduction of quinoline itself, where the ligand structure influences the catalytic pathway. researchgate.net The electronic properties of the quinoline ring can be tuned by substituents; electron-donating groups can enhance the emission properties of resulting metal complexes, while electron-withdrawing groups can cause a blue-shift, a principle that is important in designing photocatalysts. rroij.com The new ligand 8-sulfonyl-(1-pyrazolyl)-quinoline, which combines two different aromatic rings, has been synthesized and shown to form discrete compounds with silver, demonstrating the capacity of 8-substituted quinolines to create specific supramolecular structures through π–π stacking interactions. rsc.org This interaction is a common feature in metal complexes of functionalized quinoline-based ligands. rsc.org
In the realm of heterogeneous catalysis, quinoline derivatives also play a role. While the direct use of quinoline-8-carbonitrile as a ligand in heterogeneous systems is a developing area, the synthesis of quinolines is often facilitated by heterogeneous catalysts. For example, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed as a metal-free heterogeneous catalyst for the synthesis of polysubstituted quinolines through the Friedländer reaction. nih.gov This highlights the symbiotic relationship between quinoline chemistry and catalytic science, where quinolines are both products of and components in catalytic systems.
Performance and Mechanistic Insights into Corrosion Inhibition
Quinoline derivatives are recognized as effective corrosion inhibitors, particularly for metals like steel in acidic environments commonly found in industrial processes such as acid cleaning and oil-well acidizing. najah.eduresearchgate.net Their efficacy stems from their molecular structure, which includes an electron-rich aromatic system and heteroatoms (like nitrogen) that can interact strongly with metal surfaces. najah.edukfupm.edu.sa
The mechanism of corrosion inhibition by quinoline compounds involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu This adsorption is influenced by the molecular size, the nature of substituents on the quinoline ring, and the charge of the metal surface. najah.edu Quinoline derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu The high electron density of the quinoline ring system allows for strong bonding to the metal surface. kfupm.edu.sa Furthermore, derivatives with heteroatoms at the eighth position can form stable chelating complexes with metal atoms, enhancing their protective effectiveness. kfupm.edu.sa
Research on quinoline carbonitriles specifically has demonstrated their excellent performance in preventing the corrosion of N80 steel in 15% HCl, a medium relevant to oil-well acidizing. researchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.net Studies have shown that the introduction of additional π-bonds, such as in a cinnamaldehyde (B126680) moiety attached to the quinoline carbonitrile structure, can further enhance the inhibition efficiency due to increased π-electron conjugation. researchgate.net
The following table presents data on the corrosion inhibition efficiency of different amino-quinoline-carbonitrile derivatives on N80 steel.
| Inhibitor | Concentration (mg/L) | Temperature (K) | Inhibition Efficiency (%) |
| AHQ-1 (R = -H) | 300 | 308 | ~91 |
| AHQ-2 (R = -OCH3) | 300 | 308 | ~93 |
| AHQ-3 (R = -CH=CH-Ph) | 300 | 308 | ~95 |
| AHQ-3 (R = -CH=CH-Ph) | 300 | 318 | ~93 |
| AHQ-3 (R = -CH=CH-Ph) | 300 | 328 | ~91 |
| AHQ-3 (R = -CH=CH-Ph) | 300 | 338 | ~89 |
| Data sourced from ResearchGate publication on Quinoline Carbonitriles as Novel Inhibitors. researchgate.net |
Catalytic Activity in Organic Transformations and C-H Functionalization
The quinoline scaffold is not only a component of ligands but also a valuable substrate in organic synthesis, particularly in reactions involving transition-metal-catalyzed C-H bond functionalization. nih.govresearchgate.net This strategy represents an efficient and atom-economical approach to creating complex functionalized quinolines from simple precursors. researchgate.net The development of selective and efficient methods for the C-8 functionalization of quinoline is a significant area of research due to the relevance of these derivatives in medicinal chemistry and materials science. rsc.org
A common and effective strategy involves the use of the nitrogen atom within the quinoline ring as an intrinsic directing group. This nitrogen atom can coordinate to a transition metal catalyst (such as rhodium, palladium, ruthenium, or cobalt), delivering it to the C-8 position and facilitating the selective cleavage and subsequent functionalization of the C-H bond. researchgate.netrsc.orgacs.org This often proceeds via the formation of a stable 5-membered metallacycle intermediate. acs.org To enhance the directing group ability of the nitrogen, quinolines are often converted to their corresponding N-oxides. rsc.orgacs.org
A variety of functional groups can be introduced at the C-8 position of quinolines using this methodology. Examples of such transformations include:
Olefination and Oxyarylation: Cobalt(III) catalysts have been used for the selective C-8 olefination and oxyarylation of quinoline-N-oxides. rsc.org
Amidation: Cobalt-catalyzed C-8 amidation of quinoline-N-oxides with dioxazolones as the amidating source has been shown to be highly efficient and compatible with various functional groups. rsc.org
Allylation: Rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes as the allyl source can be achieved at room temperature. rsc.org
Alkylation: The alkylation of 8-methylquinolines, which involves the more challenging C(sp³)–H bond activation, has been reported with cobalt(III), rhodium(III), and iridium(III) catalytic systems. semanticscholar.orgnih.govacs.org
The table below summarizes various catalytic systems employed for the C-H functionalization of quinoline derivatives.
| Catalyst System | Substrate | Transformation | Functional Group Introduced |
| CpCo(III) | Quinoline-N-oxide | Olefination / Oxyarylation | Alkenyl / Aryloxy |
| CpCo(III) | Quinoline-N-oxide | Amidation | Amide |
| Rh(III) | Quinoline N-oxide | Allylation | Allyl |
| Rh(III) / Chiral Carboxylic Acid | 8-Alkylquinoline | Alkylation | Alkyl |
| Pd(OAc)2 | Quinoline N-oxide | Alkylation with Ethers | Alkyl |
| Ru(II) | 8-Methylquinoline | Arylation | Aryl |
| Data compiled from various sources on C-H functionalization of quinolines. nih.govsemanticscholar.orgrsc.orgacs.org |
These catalytic methods provide powerful tools for the precise modification of the quinoline core, enabling the synthesis of diverse derivatives with potential applications across various scientific disciplines. rsc.org
Advanced Spectroscopic Characterization of Quinoline 8 Carbonitrile Compounds
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides profound insight into the molecular vibrations of Quinoline-8-carbonitrile, allowing for the identification of its key functional groups and skeletal structure.
The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The most prominent of these is the sharp, intense band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2240 cm⁻¹ region. nih.gov The aromatic nature of the quinoline (B57606) ring system gives rise to multiple bands. The C-H stretching vibrations of the aromatic protons are observed in the region of 3000-3100 cm⁻¹. ugr.es The C=C and C=N stretching vibrations within the quinoline rings produce a series of characteristic bands in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov Vibrations corresponding to in-plane and out-of-plane C-H bending can be found in the fingerprint region, typically between 650 cm⁻¹ and 1300 cm⁻¹. researchgate.netmdpi.com
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is also Raman active, often appearing as a strong, sharp peak. chemicalbook.com The symmetric "breathing" modes of the quinoline ring system are particularly strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. nih.gov The aromatic C-H stretching and bending vibrations are also observable. researchgate.net Due to the different selection rules, the combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Nitrile (C≡N) Stretch | 2220 - 2240 | FT-IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | FT-IR, Raman |
| Aromatic C-H In-Plane Bend | 1000 - 1300 | FT-IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton (¹H) and Carbon-¹³ (¹³C) NMR)
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of its carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The chemical shifts of these protons are influenced by the aromatic ring currents and the electronic effects of the nitrogen atom and the electron-withdrawing nitrile group. Protons on the pyridine (B92270) ring (H2, H3, H4) are typically found at a lower field compared to those on the benzene (B151609) ring (H5, H6, H7) due to the electronegativity of the nitrogen atom. chemicalbook.com The proton adjacent to the nitrogen (H2) is expected to be the most deshielded. The nitrile group at the C8 position will exert a deshielding effect on the neighboring protons, particularly H7. The signals will appear as doublets, triplets, or doublets of doublets, depending on the spin-spin coupling with adjacent protons. mdpi.comchemicalbook.com
Carbon-¹³ (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound should display ten signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. researchgate.net The quaternary carbons, including the one bearing the nitrile group (C8) and the bridgehead carbons (C4a, C8a), will typically show weaker signals. The carbons of the pyridine ring (C2, C3, C4) generally resonate at a lower field than those of the benzene ring, with C2 and C4 being the most deshielded by the adjacent nitrogen atom. chemicalbook.com The electron-withdrawing nature of the nitrile group will influence the chemical shift of the attached carbon (C8) and adjacent carbons.
Table 2: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃ Based on data for quinoline and substituted quinolines. chemicalbook.comchemicalbook.com
| Proton | Estimated Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | dd |
| H-3 | 7.4 - 7.6 | dd |
| H-4 | 8.1 - 8.3 | dd |
| H-5 | 7.7 - 7.9 | d |
| H-6 | 7.5 - 7.7 | t |
| H-7 | 8.0 - 8.2 | d |
Table 3: Estimated ¹³C NMR Chemical Shifts for this compound in CDCl₃ Based on data for quinoline and substituted quinolines. chemicalbook.com
| Carbon | Estimated Chemical Shift (ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 136 - 138 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 133 - 135 |
| C-8 | 110 - 112 |
| C-8a | 148 - 150 |
| CN | 117 - 119 |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is dominated by π-π* transitions within the aromatic quinoline system. Typically, quinoline and its derivatives exhibit multiple absorption bands in the ultraviolet region. sc.edu These correspond to transitions from the ground state to various excited states of the π-electron system. niscpr.res.in
The absorption spectrum is expected to show two or three main bands. A strong absorption band is anticipated around 220-230 nm, with another significant band or group of bands appearing between 270-320 nm. The introduction of the nitrile group at the 8-position may cause a slight shift in the position and intensity of these bands compared to unsubstituted quinoline. nih.govhmdb.ca
Fluorescence or emission spectroscopy provides information about the electronic structure of the excited state. Many quinoline derivatives are known to be fluorescent. edinst.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit emission in the UV or visible region. The emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined to further characterize the compound's excited-state behavior. nih.gov However, detailed experimental emission data for this compound is not widely available.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure unambiguously.
A single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model. The data would confirm the planarity of the fused quinoline ring system. Key structural parameters that would be determined include the C-C and C-N bond lengths within the rings, the C-C bond length of the carbon-nitrile bond, and the C≡N triple bond length. Furthermore, the analysis would reveal the crystal packing arrangement, identifying any intermolecular interactions such as π-π stacking, which are common in aromatic systems. massbank.euresearchgate.net
As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases. ugr.es Therefore, a table of crystallographic data cannot be presented. The acquisition of such data would be a valuable contribution to the chemical literature, providing definitive structural proof and enabling more accurate theoretical modeling of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. chemicalbook.com
For this compound, the molecular formula is C₁₀H₆N₂. The theoretical exact mass of the neutral molecule and its common ions (e.g., the protonated molecule [M+H]⁺) can be calculated based on the most abundant isotopes of each element. An HRMS experiment, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the m/z of the molecular ion. nih.gov Confirmation of the molecular formula is achieved when the experimentally measured mass is within a very small tolerance (typically <5 ppm) of the calculated theoretical mass. This provides strong evidence for the identity of the compound.
Table 4: Calculated Exact Masses for this compound and its Common Ions
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₁₀H₆N₂ | 154.05310 |
| [M+H]⁺ | C₁₀H₇N₂⁺ | 155.06092 |
| [M+Na]⁺ | C₁₀H₆N₂Na⁺ | 177.04284 |
| [M+K]⁺ | C₁₀H₆N₂K⁺ | 192.01678 |
Computational and Theoretical Investigations of Quinoline 8 Carbonitrile
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For quinoline (B57606) derivatives, DFT is routinely used to predict a variety of molecular properties with a good balance of accuracy and computational cost. bohrium.com
Geometrical Optimization and Electronic Structure Analysis
A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. nih.gov For a quinoline derivative, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for Quinoline-8-carbonitrile (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(2)-C(3) | ~1.37 Å |
| Bond Length | C(8)-C(9) (Nitrile) | ~1.15 Å |
| Bond Angle | C(7)-C(8)-C(9) | ~178° |
| Dihedral Angle | C(1)-N-C(2)-C(3) | ~0° |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound, as such data was not found in the reviewed literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.
Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Prediction and Validation of Spectroscopic Parameters
DFT calculations are widely used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model. For quinoline derivatives, theoretical calculations of vibrational spectra have shown good agreement with experimental findings. ijpras.com
Assessment of Chemical Reactivity Indices and Stability
From the HOMO and LUMO energies, several chemical reactivity indices can be derived. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ = -χ)
These indices provide a quantitative measure of the molecule's reactivity and stability. uantwerpen.be
Table 3: Hypothetical Chemical Reactivity Indices for this compound (Illustrative)
| Index | Definition | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Advanced Computational Chemistry Methodologies
Beyond ground-state properties, more advanced computational methods can be used to explore the behavior of molecules in their excited states.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. illinois.edu It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the absorption spectrum of the molecule. mdpi.com For quinoline derivatives, TD-DFT has been successfully used to interpret their photophysical properties. rsc.org
Table 4: Illustrative Predicted Electronic Transitions for a Quinoline Derivative using TD-DFT
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | 3.5 | 0.12 |
| S0 → S2 | 4.1 | 0.25 |
| S0 → S3 | 4.5 | 0.08 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For quinoline derivatives, MD simulations provide crucial insights into the stability of ligand-protein complexes. doi.orgnih.gov These simulations typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) to assess the conformational stability of the molecule and its interactions. doi.org
The RMSF is used to identify the flexibility of different parts of the protein and the ligand. Analysis of RMSF would reveal which amino acid residues in a target protein exhibit significant movement and how the this compound molecule itself fluctuates in the binding pocket. Furthermore, analyses of hydrogen bond occupancy and solvent accessible surface area (SASA) during the simulation can provide detailed information on the strength and persistence of key interactions and how the solvent environment influences the binding. nih.gov For quinoline derivatives, these simulations have confirmed the stability of their complexes with various enzymes, supporting their potential as inhibitors. doi.orgnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance
| Parameter | Significance | Typical Findings for Quinoline Derivatives |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability. | Stable RMSD values throughout the simulation, confirming the stability of the protein-ligand complex. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual atoms or residues during the simulation. | Highlights key flexible regions in the protein's binding site and stable positioning of the ligand. nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Consistent Rg values suggest the protein maintains its overall fold upon ligand binding. doi.org |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | Identifies persistent hydrogen bonds between the quinoline core or substituents and key amino acid residues, crucial for binding affinity. nih.gov |
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Intermolecular Forces
Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of chemical and biological systems, including how ligands like this compound bind to protein targets. nih.govnih.gov The NCI index, based on the electron density (ρ) and its reduced density gradient (RDG), is a valuable tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. nih.govchemtools.org
The RDG is a dimensionless quantity that identifies regions of non-covalent interactions where the gradient of the electron density is low. chemtools.org By plotting the RDG against the electron density, different types of interactions can be distinguished. Spikes appearing in the low-density, low-gradient region of the plot are characteristic of non-covalent interactions. chemtools.org
For this compound, an NCI/RDG analysis would be used to visualize the intermolecular forces that govern its crystal packing or its binding to a biological receptor. The analysis generates 3D isosurfaces that are color-coded to indicate the nature of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions or steric clashes.
This visualization provides an intuitive map of the binding landscape, highlighting the specific atoms involved in stabilizing interactions. For instance, it could reveal π-π stacking interactions between the quinoline ring system and aromatic residues in a protein, or hydrogen bonds involving the nitrogen atoms of the quinoline ring and the nitrile group. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule by analyzing the electron density. researchgate.net It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.
For this compound, NBO analysis would elucidate the electronic structure in detail. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A high E(2) value indicates a strong electronic interaction, such as hyperconjugation. nih.gov
Key insights from an NBO analysis of this compound would include:
Intramolecular Charge Transfer: The analysis can reveal the movement of electron density from donor groups (like the aromatic rings) to acceptor groups (the electron-withdrawing nitrile group). This delocalization contributes significantly to the molecule's stability and reactivity. researchgate.net
Hyperconjugative Interactions: NBO can identify stabilizing interactions, such as those between the π orbitals of the aromatic system and the σ* antibonding orbitals of adjacent C-H or C-C bonds. For example, in related quinoline derivatives, strong stabilization energies have been calculated for interactions involving lone pairs on heteroatoms and antibonding orbitals, confirming significant intramolecular charge transfer. nih.gov
Hybridization: The analysis provides information on the hybridization of atomic orbitals, confirming the sp2 character of the aromatic carbons and the sp character of the nitrile carbon and nitrogen.
These electronic features are crucial for understanding the molecule's reactivity, spectroscopic properties, and its ability to engage in specific intermolecular interactions.
Quantitative Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de This method identifies critical points in the electron density, which are used to define atoms, bonds, rings, and cages.
A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density along the path between two bonded atoms (the bond path). wiley-vch.deresearchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ_BCP_), its Laplacian (∇²ρ_BCP_), and the total energy density (H_BCP_), are used to classify the nature of the chemical bond. researchgate.net
For this compound, a QTAIM analysis would provide a quantitative description of its bonding:
Covalent Bonds: The C-C and C-N bonds within the quinoline ring and the C-C bond connecting the nitrile group would be characterized by a relatively high ρ_BCP_ and a negative ∇²ρ_BCP_, indicative of shared-shell (covalent) interactions where electron density is concentrated between the nuclei.
Polar Covalent Bonds: The C≡N triple bond of the nitrile group and the C-N bonds in the pyridine (B92270) ring would also show covalent character, with the topology of the electron density revealing the effects of electronegativity differences.
Noncovalent Interactions: QTAIM can also characterize weaker intramolecular interactions, such as hydrogen bonds, which would have a much lower ρ_BCP_ and a positive ∇²ρ_BCP_, typical of closed-shell interactions. researchgate.net
This analysis offers a fundamental, physics-based description of the bonding within the molecule, complementing the more orbital-based view of NBO analysis.
In Silico Drug Discovery and Pharmacokinetic/Toxicological Profiling
Computational methods are integral to modern drug discovery, allowing for the rapid screening of compounds and the prediction of their behavior in biological systems. For this compound, in silico tools are used to assess its potential as a therapeutic agent by modeling its interactions with protein targets and predicting its pharmacokinetic and toxicological properties.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ijprajournal.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
Numerous docking studies on quinoline derivatives have shown their potential to inhibit a wide range of biological targets. nih.govtubitak.gov.tr For this compound, docking studies would be performed against various protein targets known to be modulated by quinoline scaffolds, such as kinases, DNA gyrase, and viral enzymes like HIV reverse transcriptase. mdpi.comnih.govnih.gov
The results of a docking simulation for this compound would provide:
Binding Affinity: A scoring function estimates the binding energy (often given as a docking score in kcal/mol), which ranks the stability of the predicted binding pose. Lower scores typically indicate higher predicted affinity. nih.gov
Binding Mode: A 3D model shows the precise orientation of the ligand in the protein's active site.
Key Interactions: The analysis identifies specific interactions, such as hydrogen bonds between the quinoline nitrogen or nitrile group and polar residues, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), and hydrophobic interactions. nih.govnih.gov
Table 2: Examples of Protein Targets for Quinoline Derivatives and Key Interacting Residues Identified by Molecular Docking
| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference |
| HIV Reverse Transcriptase | 4I2P | LYS 101, TRP 229, TYR 188 | Hydrogen Bonding, Hydrophobic | nih.gov |
| SARS-CoV-2 Main Protease | 6LU7 | HIS 41, GLU 166, GLN 189 | Hydrogen Bonding, π-interaction | nih.gov |
| DNA Gyrase B | 5L3J | ASP 73, ILE 78 | Hydrogen Bonding, Hydrophobic | nih.gov |
| ATM Kinase | N/A (Homology Model) | LYS 1802, ASP 2921 | Hydrogen Bonding | mdpi.com |
Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) Profiles
In silico ADME/Tox prediction is essential in early-stage drug discovery to identify candidates with favorable pharmacokinetic properties and a low risk of toxicity, thereby reducing late-stage failures. ljmu.ac.ukmdpi.com Various computational models and software are used to estimate these properties for compounds like this compound based on their chemical structure.
The predicted ADME/Tox profile for this compound would include several key parameters:
Absorption: Properties like human intestinal absorption (HIA), Caco-2 permeability, and skin permeability (Log Kp) are predicted. For many quinoline derivatives, HIA is predicted to be high. nih.govacs.org
Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. The volume of distribution (VDss) is also a key predictor.
Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes.
Excretion: The total clearance (CLtot) rate is a common parameter used to predict how quickly the compound is removed from the body. nih.gov
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50). nih.govnih.gov
These predictions help to build a comprehensive in silico profile of the compound's likely behavior in vivo, guiding further experimental studies.
Table 3: Representative In Silico ADME/Tox Predictions for Quinoline Analogues
| ADME/Tox Property | Predicted Value Range / Outcome | Significance | Reference |
| Human Intestinal Absorption (%) | 94.97 to 100% | High absorption potential from the gut. | nih.gov |
| Water Solubility (LogS) | -4.384 to -5.217 | Indicates poor to moderate solubility. | nih.gov |
| CYP450 Inhibition | Often predicted as inhibitors of specific isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. | N/A |
| Hepatotoxicity | Often predicted to be non-hepatotoxic | Lower risk of liver damage. | nih.gov |
| Oral Acute Toxicity LD50 (mol/kg) | 2.498 to 3.875 | Indicates moderate acute toxicity. | nih.gov |
| Lipinski's Rule of Five | Generally compliant | Good "drug-likeness" properties. | nih.gov |
Future Directions and Emerging Research Avenues for Quinoline 8 Carbonitrile
Integration into Novel Materials Science and Engineering Applications
The exploration of Quinoline-8-carbonitrile in materials science is an expanding field with significant potential. The inherent properties of the quinoline (B57606) ring system, combined with the reactivity of the carbonitrile group, offer a versatile platform for the development of novel materials with tailored functionalities.
One of the promising applications lies in the creation of advanced polymers. The nitrile group of this compound can be chemically modified or polymerized to create polymers with enhanced thermal stability, mechanical strength, and unique photophysical properties. These polymers could find use in high-performance plastics, specialty coatings, and electronic components.
Furthermore, the ability of the quinoline moiety to coordinate with metal ions makes this compound an attractive ligand for the synthesis of metal-organic frameworks (MOFs). These crystalline materials, with their high porosity and surface area, are being investigated for applications in gas storage, catalysis, and chemical separations. The incorporation of this compound into MOF structures could lead to materials with novel topologies and functionalities.
In the realm of electronic materials, derivatives of quinoline have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the nitrile group in this compound can influence the electronic properties of the molecule, making it a candidate for the design of new organic semiconductors and charge-transport materials.
A notable application that has been explored for quinoline carbonitriles is in the field of corrosion inhibition. For instance, certain quinoline carbonitrile derivatives have demonstrated efficacy as corrosion inhibitors for steel in acidic environments, a property attributed to their ability to adsorb onto the metal surface and form a protective layer.
| Application Area | Potential Role of this compound | Desired Properties |
| Advanced Polymers | Monomer or functional additive | High thermal stability, mechanical strength, specific photophysical properties |
| Metal-Organic Frameworks (MOFs) | Organic ligand | High porosity, tailored pore chemistry, catalytic activity |
| Electronic Materials | Component in organic semiconductors | Efficient charge transport, tunable electronic properties |
| Corrosion Inhibition | Corrosion inhibitor | Strong adsorption to metal surfaces, formation of protective films |
Exploration of Targeted Drug Delivery Systems
The development of sophisticated drug delivery systems that can transport therapeutic agents to specific sites within the body is a major goal in medicine. The structural features of this compound make it a molecule of interest for the design of such systems.
One avenue of exploration is the use of this compound in the construction of nanoparticles for drug delivery. Polymeric nanoparticles can be formulated to encapsulate drugs, protecting them from degradation and controlling their release. The physicochemical properties of this compound could be harnessed to influence the drug loading capacity and release kinetics of these nanoparticles.
Micelles, which are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, represent another promising platform for targeted drug delivery. Amphiphilic block copolymers are commonly used to form micelles that can solubilize poorly water-soluble drugs. This compound could be incorporated into the design of these copolymers to modulate the stability and drug-carrying capacity of the resulting micelles. Polymeric micelles offer several advantages, including their small size, which allows for prolonged circulation in the bloodstream and enhanced accumulation in tumor tissues.
Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. The quinoline scaffold is known to be a component of some photosensitizers. Future research could explore the potential of this compound derivatives as photosensitizers or as part of a delivery system that targets photosensitizing agents to tumor cells.
| Delivery System | Potential Role of this compound | Key Advantages |
| Nanoparticles | Component of the nanoparticle matrix or surface functionalization | Controlled drug release, protection of encapsulated drug, potential for surface targeting |
| Micelles | Part of the amphiphilic block copolymer structure | Solubilization of hydrophobic drugs, prolonged circulation time, passive tumor targeting |
| Photodynamic Therapy (PDT) | As a photosensitizer or part of a targeted delivery vehicle | Site-specific cancer cell destruction, minimally invasive treatment |
Continuous Innovation in Green Chemistry for Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoline derivatives, including this compound, is an active area of research for the application of these principles.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could offer a more sustainable and efficient route to this compound. For instance, microwave-assisted Friedländer synthesis provides a rapid and efficient method for producing quinoline scaffolds. nih.govresearchgate.net
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is another green chemistry approach that offers numerous advantages. These include enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. acs.orgresearchgate.net
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are highly selective, and are biodegradable. The exploration of biocatalytic methods for the synthesis of the quinoline scaffold or for the introduction of the carbonitrile group could provide a highly sustainable route to this compound.
| Green Chemistry Approach | Application to this compound Synthesis | Key Benefits |
| Microwave-Assisted Synthesis | Acceleration of key reaction steps in quinoline ring formation | Reduced reaction times, higher yields, lower energy consumption |
| Flow Chemistry | Continuous production of this compound | Improved safety and control, easier scalability, higher reproducibility |
| Biocatalysis | Enzymatic synthesis of the quinoline core or nitrile functionalization | Mild reaction conditions, high selectivity, use of renewable resources |
Advancements in Bioimaging and Chemical Sensing Technologies
The development of fluorescent probes for bioimaging and chemical sensing is a rapidly advancing field. Quinoline derivatives are known for their interesting fluorescence properties, making them valuable scaffolds for the design of molecular probes. crimsonpublishers.com
This compound and its derivatives have the potential to be developed as fluorescent probes for the detection of specific metal ions. The quinoline nitrogen and the nitrile group can act as coordination sites for metal ions, and this binding event can lead to a change in the fluorescence properties of the molecule, allowing for the sensitive and selective detection of the target ion. rsc.orgnanobioletters.com For example, quinoline-based fluorescent sensors have been successfully developed for the detection of zinc ions. nanobioletters.commdpi.com
In the area of chemical sensing, quinoline-based chemosensors are being designed for the detection of anions. scholaris.canih.gov The interaction between the sensor molecule and the anion can occur through various mechanisms, such as hydrogen bonding or deprotonation, leading to a detectable colorimetric or fluorescent response. The unique electronic structure of this compound could be exploited to create novel anion sensors.
The application of quinoline derivatives in bioimaging is another exciting research avenue. Fluorescent molecules can be used to visualize and track biological processes within living cells. crimsonpublishers.com By attaching specific targeting moieties to a this compound-based fluorophore, it may be possible to develop probes that selectively accumulate in particular organelles or cell types, enabling their visualization by fluorescence microscopy. nih.gov
| Technology | Role of this compound | Principle of Operation |
| Fluorescent Metal Ion Probes | As the core fluorophore and metal-binding unit | Metal ion coordination induces a change in fluorescence intensity or wavelength |
| Anion Chemosensors | As the recognition and signaling component | Anion binding triggers a colorimetric or fluorescent response |
| Bioimaging Probes | As the fluorescent reporter molecule | Targeted delivery and accumulation in specific cellular compartments allows for imaging |
Deeper Mechanistic Elucidation of Biological and Catalytic Processes
A fundamental understanding of the mechanisms by which molecules exert their biological or catalytic effects is crucial for the rational design of new and improved compounds. For this compound, this involves investigating its interactions with biological targets and its role in catalytic cycles.
Quinoline-based compounds are known to inhibit a variety of enzymes, particularly those that interact with DNA. nih.gov Future research could focus on identifying the specific enzymes that are inhibited by this compound and elucidating the molecular mechanism of this inhibition. This could involve techniques such as enzyme kinetics, X-ray crystallography, and computational modeling to understand how the molecule binds to the active site of the enzyme and interferes with its function.
The coordination of this compound to metal centers can result in the formation of complexes with catalytic activity. researchgate.net The study of these metal complexes in catalytic reactions, such as oxidation or carbon-carbon bond formation, can provide insights into the role of the this compound ligand in the catalytic cycle. Mechanistic studies could involve the identification of reaction intermediates and the use of kinetic analysis and theoretical calculations to understand the reaction pathway. For example, copper complexes with quinoline derivatives have been shown to exhibit catecholase activity. mdpi.com
Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. These computational methods can be used to predict reaction mechanisms, understand the nature of metal-ligand bonding in catalytic complexes, and rationalize the observed photophysical properties of fluorescent probes.
| Area of Investigation | Research Focus | Key Methodologies |
| Enzyme Inhibition | Identification of target enzymes and mechanism of inhibition | Enzyme kinetics, structural biology (X-ray crystallography, NMR), computational docking |
| Catalytic Processes | Elucidation of the role of the ligand in catalytic cycles | Reaction kinetics, spectroscopic identification of intermediates, DFT calculations |
| Theoretical Chemistry | Understanding electronic structure and reactivity | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |
Q & A
Q. What are the standard synthetic routes for preparing quinoline-8-carbonitrile derivatives, and how can reaction conditions be optimized?
this compound derivatives are commonly synthesized via cyclocondensation reactions. For example, substituted pyrimido[4,5-b]quinoline-8-carbonitriles are prepared by reacting 8-cyanoquinoline precursors with urea or thiourea derivatives under acidic conditions (e.g., acetic acid) at elevated temperatures (80–100°C) . Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., p-toluenesulfonic acid) to improve yields (typically 67–81%). Characterization relies on / NMR and HRMS-ESI to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how should data be interpreted?
Key techniques include:
- NMR : NMR in DMSO- resolves aromatic protons (δ 7.2–9.2 ppm) and NH groups (δ 11.2–11.3 ppm). NMR identifies nitrile carbons (δ ~115–117 ppm) and carbonyls (δ ~159–161 ppm) .
- HRMS-ESI : Validates molecular ions (e.g., [M+H]) with <1 ppm error between calculated and observed values . Cross-referencing with synthetic intermediates and literature data ensures consistency.
Q. How can researchers assess the purity of newly synthesized this compound compounds?
Purity is evaluated via:
- Chromatography : TLC or HPLC to confirm single spots/peaks.
- Elemental Analysis : Matching calculated and observed C/H/N ratios.
- Melting Point : Sharp, reproducible ranges (e.g., 160–165°C) . For novel compounds, additional validation through X-ray crystallography is recommended if crystals are obtainable.
Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?
Common assays include:
- Enzyme Inhibition : IC determination against targets like TDP2 or TLR7/8 using fluorescence-based assays .
- Cytotoxicity : MTT assays on relevant cell lines (e.g., cancer cells) to establish selectivity .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement studies .
Q. How should researchers design control experiments to validate synthetic and biological results?
- Synthetic Controls : Include known compounds (e.g., 8-hydroxyquinoline) to benchmark spectroscopic data and reaction yields .
- Biological Controls : Use positive inhibitors (e.g., R848 for TLR7/8) and vehicle-only groups to normalize activity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives, and what insights do they provide?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity (e.g., nitrile group polarization) and correlate with experimental data like NMR shifts or inhibitory activity . For example, electron-withdrawing substituents (e.g., -CN) enhance electrophilicity, influencing binding to targets like TDP2 .
Q. What strategies resolve contradictory biological activity data across studies involving this compound derivatives?
Contradictions (e.g., TLR7/8 vs. androgen receptor activity ) require:
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound-based inhibitors?
SAR strategies include:
- Substituent Variation : Modify the quinoline core (e.g., 4-phenoxyphenyl vs. benzyloxy groups) to alter steric and electronic profiles .
- Bioisosteric Replacement : Replace nitriles with tetrazoles to enhance solubility while retaining activity .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with TDP2’s catalytic site) .
Q. What methodologies validate the proposed mechanisms of action for this compound derivatives in complex biological systems?
Advanced approaches include:
Q. How should researchers address reproducibility challenges in synthesizing and testing this compound derivatives?
Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
